Piperaquina

Descripción general

Descripción

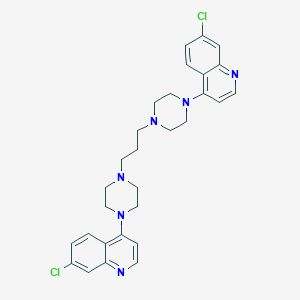

Piperaquine is an antiparasitic drug primarily used in combination with dihydroartemisinin to treat malaria. It was developed in the 1960s under the Chinese National Malaria Elimination Programme as a replacement for chloroquine . Piperaquine is a bisquinoline compound that disrupts the detoxification of host heme, thereby killing the malaria parasite .

Aplicaciones Científicas De Investigación

Piperaquine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the synthesis and reactions of bisquinoline derivatives.

Medicine: Piperaquine is a key component of artemisinin-based combination therapies for treating malaria.

Industry: Piperaquine is used in the pharmaceutical industry for the production of antimalarial drugs.

Mecanismo De Acción

Target of Action

Piperaquine, an antimalarial agent, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . The haem detoxification pathway is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs.

Mode of Action

It is believed to function similarly to chloroquine, another antimalarial drug . Piperaquine is thought to accumulate in the parasite’s digestive vacuole, where it interferes with the detoxification of heme into hemozoin . This disruption of the haem detoxification pathway leads to the death of the parasite .

Biochemical Pathways

Piperaquine undergoes N-dealkylation , which separates its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1). The same nitrogen-containing rings can also undergo hydroxylation at one of two sites to form M3 or M4 .

Pharmacokinetics

Piperaquine is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling . This pharmacokinetic property significantly influences the compound’s bioavailability. Piperaquine’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .

Result of Action

The primary result of piperaquine’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway , leading to the death of the parasite . This makes piperaquine effective in the treatment of uncomplicated Plasmodium falciparum infection .

Action Environment

The efficacy and stability of piperaquine can be influenced by various environmental factors. For instance, resistance to piperaquine has been increasingly reported since 2010, particularly in Southeast Asia . The epicenter of piperaquine resistance is western Cambodia, where over 40% of dihydroartemisinin-piperaquine treatments failed to eliminate parasites from the patient’s blood . This suggests that geographical and regional factors can significantly influence the action and efficacy of piperaquine.

Análisis Bioquímico

Biochemical Properties

Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Cellular Effects

Piperaquine has been shown to have significant effects on various types of cells and cellular processes. It is used in the treatment of uncomplicated Plasmodium falciparum infection in adults, children, and infants aged 6 months and up weighing over 5 kg .

Molecular Mechanism

The mechanism of action of Piperaquine is thought to function by accumulating in the parasite digestive vacuole and interfering with the detoxification of heme into hemozoin .

Temporal Effects in Laboratory Settings

Piperaquine pharmacokinetics were described successfully by a three-compartment disposition model with flexible absorption . Body weight influenced clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Piperaquine in animal models are limited, it is known that the pharmacokinetics of Piperaquine can be influenced by factors such as body weight .

Metabolic Pathways

It is known that Piperaquine inhibits the Plasmodium falciparum parasite’s haem detoxification pathway .

Transport and Distribution

Piperaquine is thought to distribute into a central compartment with an apparent volume of 26.7 L/kg, and two peripheral compartments with apparent volumes of 76.8 L/kg and 617 L/kg . These combine for a total volume of distribution of 720.5 L/kg .

Subcellular Localization

It is thought to accumulate in the parasite digestive vacuole .

Métodos De Preparación

Piperaquine can be synthesized through various methods. One common synthetic route involves the reaction of 4,7-dichloroquinoline with piperazine to form 4,7-dichloroquinolin-4-yl-piperazine. This intermediate is then reacted with 1,3-dibromopropane to yield piperaquine . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

Piperaquine undergoes several types of chemical reactions:

Oxidation: Piperaquine can be oxidized to form various metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Piperaquine can undergo substitution reactions, particularly involving its chloro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include various oxidized or substituted derivatives of piperaquine .

Comparación Con Compuestos Similares

Piperaquine is often compared with other antimalarial drugs such as chloroquine, artemether-lumefantrine, and artesunate-amodiaquine. While all these compounds are effective against malaria, piperaquine is unique due to its long half-life and slow absorption, making it a suitable partner drug in combination therapies . Similar compounds include:

Chloroquine: Structurally similar but less effective due to widespread resistance.

Artemether-lumefantrine: Another combination therapy with a different mechanism of action.

Artesunate-amodiaquine: Used in areas with high resistance to other drugs.

Piperaquine’s unique properties make it a valuable component in the fight against malaria, particularly in combination therapies .

Actividad Biológica

Piperaquine (PQ) is a bisquinoline compound that has garnered attention as an effective antimalarial drug, particularly in combination therapies. Its biological activity, pharmacokinetics, and resistance patterns are crucial for understanding its role in malaria treatment.

Piperaquine operates primarily by inhibiting the heme detoxification process in the malaria parasite Plasmodium falciparum. This mechanism is similar to that of chloroquine, leading to the accumulation of toxic heme within the parasite, which ultimately results in cell death. Its long half-life allows for sustained therapeutic levels, making it suitable for combination therapies with artemisinin derivatives.

In Vitro Activity

Piperaquine has demonstrated potent in vitro activity against various P. falciparum strains. A study evaluating 103 clinical isolates from Cameroon reported a geometric mean 50% inhibitory concentration (IC50) of 38.9 nmol/L, with a range of 7.76 to 78.3 nmol/L. Notably, it exhibited similar efficacy against both chloroquine-sensitive and resistant strains, indicating its potential utility in regions where chloroquine resistance is prevalent .

Table 1: In Vitro IC50 Values of Piperaquine Against Different Strains

| Strain Type | IC50 (nmol/L) |

|---|---|

| Chloroquine-sensitive | 8.3 |

| Chloroquine-resistant | 16 |

| Clinical isolates (Cameroon) | 38.9 |

| Laboratory strains (Brazil) | 62-94 |

Pharmacokinetics

The pharmacokinetic profile of piperaquine reveals significant insights into its behavior in the body. A study involving murine models indicated that piperaquine has a biphasic elimination profile with a half-life of approximately 17.8 days in healthy mice and 16.1 days in malaria-infected mice . The area under the curve (AUC) and apparent clearance rates were also measured, providing essential data for dosing regimens.

Table 2: Pharmacokinetic Parameters of Piperaquine

| Parameter | Healthy Mice | Malaria-Infected Mice |

|---|---|---|

| Half-life (days) | 17.8 | 16.1 |

| AUC (mg·h/L) | 33.5 | 27.3 |

| Apparent Clearance (L/h/kg) | 1.55 | 1.90 |

Clinical Efficacy and Case Studies

Piperaquine is often used in combination with dihydroartemisinin (DHA), enhancing its efficacy against malaria. In clinical settings, this combination has shown improved survival rates and reduced parasitemia compared to monotherapy .

A notable case study involved patients in The Guianas, where piperaquine resistance was observed in approximately 47% of P. falciparum isolates tested . Resistant strains were correlated with specific genetic mutations (e.g., pfCRT C350R), highlighting the importance of monitoring resistance patterns to maintain treatment efficacy.

Resistance Patterns

Resistance to piperaquine is emerging as a significant concern, particularly in Southeast Asia. Studies have indicated that certain genetic markers are associated with reduced susceptibility to piperaquine, necessitating ongoing surveillance and research into alternative treatment strategies .

Propiedades

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRHFBCYFMIWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193825 | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4085-31-8 | |

| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperaquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.